molecular formula C18H17ClFNOS B1327182 2-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone CAS No. 898763-55-8

2-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1327182
CAS No.: 898763-55-8
M. Wt: 349.9 g/mol
InChI Key: LVOVWRYMDHDWFL-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 3-thiomorpholinomethyl benzene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a photoinitiator in polymer chemistry

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-3’-thiomorpholinomethyl benzophenone
  • 2-Chloro-4-fluoro-3’-morpholinomethyl benzophenone
  • 2-Chloro-4-fluoro-3’-piperidinomethyl benzophenone

Uniqueness

2-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties to the molecule. The thiomorpholine moiety also contributes to its unique chemical reactivity and potential biological activities .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-17-11-15(20)4-5-16(17)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOVWRYMDHDWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643385
Record name (2-Chloro-4-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-55-8
Record name (2-Chloro-4-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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